Dehydrodeoxy donepezil
CAS No.: 120013-45-8
Cat. No.: VC21337764
Molecular Formula: C24H29NO2
Molecular Weight: 363.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 120013-45-8 |
---|---|
Molecular Formula | C24H29NO2 |
Molecular Weight | 363.5 g/mol |
IUPAC Name | 1-benzyl-4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine |
Standard InChI | InChI=1S/C24H29NO2/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19/h3-7,13,15-16,18H,8-12,14,17H2,1-2H3 |
Standard InChI Key | WEXHLNQRFRJSQX-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C=C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC |
Canonical SMILES | COC1=C(C=C2C=C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC |
Appearance | Off-White to Pale Orange Solid |
Melting Point | 101-110°C |
Chemical Structure and Properties
Property | Value |
---|---|
Chemical Name | 1-Benzyl-4-[(5,6-dimethoxyinden-2-yl)methyl]piperidine |
Alternative Names | Donepezil Indene Impurity |
Molecular Formula | C24H29NO2 |
Molecular Weight | 363.49 g/mol |
CAS Number | 120013-45-8 |
Physical State | Neat (as supplied commercially) |
Purity | >95% (HPLC) |
Chemical Classification | Acetylcholinesterase inhibitor precursor |
Relationship to Donepezil
Dehydrodeoxy donepezil occupies a significant position in the synthetic pathway of donepezil, serving as an unsaturated precursor that can be converted to donepezil through asymmetric hydrogenation . The relationship between these compounds highlights an important aspect of pharmaceutical development, where precursors may themselves demonstrate biological activity worthy of investigation.
Structural Comparison
The key structural difference between dehydrodeoxy donepezil and donepezil is the presence of a double bond in the former, which replaces a stereocenter in the latter . This modification results in:
-
Increased structural rigidity
-
Altered spatial arrangement of key functional groups
-
Modified interaction potential with target enzymes
-
Different pharmacokinetic properties
Research suggests that this structural rigidity may enable dehydrodeoxy donepezil to act as a BACE-1 inhibitor in addition to retaining some AChE inhibitory activity, making it a potential dual-action compound for Alzheimer's disease treatment .
Synthesis Methods
The synthesis of dehydrodeoxy donepezil has been a focus of green chemistry initiatives, with researchers exploring environmentally friendly approaches to producing this and related compounds.
Conventional Synthesis
Traditional synthesis of donepezil precursors, including dehydrodeoxy donepezil, involves aldol condensation/dehydration between indanone and piperidine moieties . This reaction produces an unsaturated precursor that can subsequently undergo asymmetric hydrogenation to yield donepezil .
Ecofriendly Synthetic Approaches
Recent research has focused on developing more environmentally sustainable methods for synthesizing donepezil precursors . These approaches aim to:
-
Improve yields
-
Enhance regioselectivity
-
Increase reaction rates
-
Reduce waste generation
Alternative energy sources have been employed in total synthesis efforts to achieve these goals . For example, researchers have explored the application of three different non-conventional techniques for the synthesis of substituted 1-indanones via direct Friedel-Crafts intramolecular cyclization of arylpropionic acids .
One promising approach involves the use of Q-tube equipment as an alternative to monomode microwave and ultrasound technologies, offering advantages in terms of efficiency, safety, and cleaner reactions .
Research Findings and Development Status
Current research on dehydrodeoxy donepezil focuses primarily on its potential as a dual-action compound for treating Alzheimer's disease. While donepezil has established efficacy as an AChE inhibitor, researchers have proposed that analogues with a double bond on the indanone moiety may also act as BACE-1 inhibitors due to their structural rigidity .
Structural Modifications
Researchers have explored various structural modifications to dehydrodeoxy donepezil to enhance its potential dual activity:
-
Introduction of hydroxyl substituents to strengthen H-donor properties, potentially improving binding to the catalytic active site of AChE
-
Incorporation of dioxole-protected derivatives to introduce additional structural rigidity, which may influence BACE-1 inhibition
-
Various methoxyl-substituted derivatives synthesized through aldol condensation
These structural variations aim to identify new lead compounds for Alzheimer's disease dual therapy, addressing both cholinergic dysfunction and amyloid pathology simultaneously.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume